molecular formula C23H22N2O3S B11660527 Methyl 6-(benzylsulfanyl)-5-cyano-4-(4-ethylphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate

Methyl 6-(benzylsulfanyl)-5-cyano-4-(4-ethylphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate

Cat. No.: B11660527
M. Wt: 406.5 g/mol
InChI Key: LQDZWGWJMGCRMI-UHFFFAOYSA-N
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Description

Methyl 6-(benzylsulfanyl)-5-cyano-4-(4-ethylphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate is a complex organic compound with a unique structure that includes a benzylsulfanyl group, a cyano group, and an ethylphenyl group

Preparation Methods

The synthesis of Methyl 6-(benzylsulfanyl)-5-cyano-4-(4-ethylphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of 4-ethylbenzaldehyde with cyanoacetic acid in the presence of a base to form an intermediate. This intermediate is then reacted with benzyl mercaptan and methyl acetoacetate under specific conditions to yield the final product. Industrial production methods may involve similar steps but are optimized for higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The ethyl group on the phenyl ring can be substituted with other functional groups using electrophilic aromatic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like bromine. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 6-(benzylsulfanyl)-5-cyano-4-(4-ethylphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzylsulfanyl group can form interactions with protein thiols, while the cyano group can participate in hydrogen bonding. These interactions can influence various molecular pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar compounds include other tetrahydropyridine derivatives with different substituents. For example:

  • Methyl 6-(phenylsulfanyl)-5-cyano-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate
  • Methyl 6-(benzylsulfanyl)-5-cyano-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate

These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and applications

Properties

Molecular Formula

C23H22N2O3S

Molecular Weight

406.5 g/mol

IUPAC Name

methyl 6-benzylsulfanyl-5-cyano-4-(4-ethylphenyl)-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate

InChI

InChI=1S/C23H22N2O3S/c1-3-15-9-11-17(12-10-15)19-18(13-24)22(25-21(26)20(19)23(27)28-2)29-14-16-7-5-4-6-8-16/h4-12,19-20H,3,14H2,1-2H3,(H,25,26)

InChI Key

LQDZWGWJMGCRMI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2C(C(=O)NC(=C2C#N)SCC3=CC=CC=C3)C(=O)OC

Origin of Product

United States

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